6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one
Description
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one is a Schiff base derivative featuring a cyclohexadienone core substituted with a hydroxypentylamino-propylidene moiety. This compound belongs to a broader class of enaminones, which are characterized by conjugated enamine-ketone systems. These molecules are of interest in coordination chemistry due to their ability to act as tridentate ligands, forming stable complexes with transition metals .
Properties
CAS No. |
651304-79-9 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[C-ethyl-N-(5-hydroxypentyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-2-13(15-10-6-3-7-11-16)12-8-4-5-9-14(12)17/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3 |
InChI Key |
DCEWBIRHNZJRSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCCCCO)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 5-hydroxypentylamine under specific conditions. One common method includes the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives in the presence of diamines . The reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and light source to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in labeling studies to track biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
(a) 6-{[(2,3-Dihydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Substituent : A shorter dihydroxypropyl chain replaces the hydroxypentyl group.
- Impact : The shorter chain reduces hydrophilicity compared to the hydroxypentyl derivative. The vicinal diol group enhances hydrogen-bonding capacity, as observed in crystal structures, leading to tighter molecular packing .
- Applications : Increased polarity may favor solubility in polar solvents, useful in aqueous-phase catalysis.
(b) 6-{[(2,3-Dihydroxypropyl)amino]methylidene}-4-nitrocyclohexa-2,4-dien-1-one
- Substituent : Addition of a nitro group at the C4 position.
- Impact: The nitro group introduces strong electron-withdrawing effects, stabilizing the enaminone system and altering UV-Vis absorption profiles. The nitro substituent also increases molecular planarity, as evidenced by reduced torsion angles (e.g., C6–N2–C7–C2 = 119.53°) compared to non-nitro analogues .
- Applications : Enhanced conjugation makes this derivative suitable for optoelectronic materials.
(c) 6-(((5-Chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one (H₂L)
- Substituent: A chlorophenolic group replaces the aliphatic hydroxypentyl chain.
- Impact : The aromatic chloro and hydroxyl groups enhance acidity (pKa ~8–9) and enable deprotonation for metal coordination. The rigid aromatic system reduces conformational flexibility, favoring planar geometries in metal complexes .
- Applications : Effective as a ligand for Cu(II) and Fe(III) complexes in catalytic oxidation reactions.
Crystallographic and Hydrogen-Bonding Trends
- Structural Insights : The nitro derivative exhibits elongated C–O bonds (O1–C3 = 1.23 Å) due to resonance delocalization, whereas the hydroxypentyl analogue may show more flexible aliphatic chain conformations . Hydrogen-bonding networks in nitro and chlorophenyl derivatives favor layered crystal packing, whereas hydroxypentyl chains may induce helical or zigzag arrangements.
Biological Activity
The compound 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H19N1O2
- Molecular Weight : 219.3 g/mol
Structural Features
The compound features a cyclohexadiene core with a propylidene side chain containing an amino group. The presence of the hydroxypentyl moiety is significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives of cyclohexadiene have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with cellular pathways involved in:
- Cellular signaling : Modulating pathways that control cell proliferation and apoptosis.
- Enzyme inhibition : Acting as a competitive inhibitor for certain enzymes involved in metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that compounds structurally related to This compound can induce apoptosis in cancer cells. For example, studies have shown that these compounds can reduce cell viability in breast cancer and leukemia cell lines by disrupting mitochondrial function and inducing oxidative stress .
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant anticancer activity in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The study reported an IC50 value indicating effective concentration levels for inducing cell death .
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
